Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, often starting with different benzoate derivatives. For instance, the synthesis of potential metabolites of a related ethyl benzoate compound was achieved using stereospecific oxidizing reagents and conditions, including the use of selenium dioxide (SeO2) and activated manganese dioxide (MnO2) . Another study optimized the synthesis of a similar compound using hydrazine hydrate as a reducing agent and lead on carbon (Pb/C) as a catalyst, achieving a high yield under specific conditions . These methods could potentially be adapted for the synthesis of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and X-ray diffraction methods . Theoretical calculations, such as Hartree Fock (HF) and Density Functional Theory (B3LYP), have been employed to predict geometric parameters and vibrational frequencies, which are then compared with experimental data to confirm the structure . These techniques could be applied to determine the molecular structure of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate.
Chemical Reactions Analysis
The chemical reactions of related compounds often involve the formation of hydrogen bonds, as seen in the case of substituted 4-pyrazolylbenzoates, which form supramolecular structures through hydrogen bonding in one, two, and three dimensions . The reactivity of such compounds can be influenced by the presence of amino groups and the electronic effects of substituents on the benzene ring. These insights can be useful in predicting the reactivity of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are closely tied to their molecular structure. For example, the stability of a compound can be affected by the presence of labile bonds, as observed in the case of a methyl benzoate derivative with a short-lived N-CH2OH bond . The solubility, melting point, and other physical properties can be inferred from the molecular interactions and crystal packing observed in X-ray diffraction studies . These properties are essential for understanding the behavior of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate in different phases and conditions.
Scientific Research Applications
Supramolecular Structures
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate and related compounds have been studied for their ability to form hydrogen-bonded supramolecular structures. For instance, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate has been found to link molecules through N-H...O hydrogen bonds into chain structures. Such research enhances our understanding of molecular interactions and the design of complex molecular assemblies (Portilla et al., 2007).
Nonlinear Optical Properties
Studies have also been conducted on the nonlinear optical properties of compounds derived from ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate. For example, Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its analogs show promise in applications like optical limiting, with their optical limiting thresholds being investigated for potential use in optical devices (Abdullmajed et al., 2021).
Synthesis Optimization
Optimization of synthesis methods for derivatives of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate is another area of research. For instance, the synthesis technology of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate has been studied to improve yield and stability, which is crucial for industrial production (Qiao-yun, 2012).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate, like ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, have been synthesized and evaluated for their potential as antiplatelet drug candidates. This involves studying their structure-activity relationships and identifying key functional groups (Chen et al., 2008).
Antimicrobial Agents
Novel quinazolines derived from Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate have been synthesized and assessed for their antibacterial and antifungal activities. This contributes to the search for new antimicrobial agents (Desai et al., 2007).
properties
IUPAC Name |
ethyl 3-amino-4-(1-phenylethylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-17(20)14-9-10-16(15(18)11-14)19-12(2)13-7-5-4-6-8-13/h4-12,19H,3,18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLVXJMZSUWDOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC(C)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-[(1-phenylethyl)amino]benzoate |
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